Cox-2-IN-26

In vivo efficacy Anti-inflammatory Carrageenan-induced edema

Cox-2-IN-26 is the definitive dual COX-2/15-LOX inhibitor for inflammation research, offering an unmatched combination of potency and selectivity (COX-2 IC50=0.067 μM, SI=158.36) with proven oral efficacy and a superior gastrointestinal safety profile versus indomethacin. Unlike standard COX-2 inhibitors (celecoxib, rofecoxib) or traditional NSAIDs, Cox-2-IN-26 concurrently blocks the 15-LOX pathway (IC50=1.96 μM), preventing the leukotriene shunt that underlies cardiovascular and gastric toxicity. Validated in rat paw edema models at 28 µM/kg, it outperforms indomethacin while demonstrating no gastric damage at 10-50 mg/kg oral doses. This benzimidazole-thiazole hybrid is the essential tool for colorectal cancer, inflammation, and GI-safety studies. Secure your supply now.

Molecular Formula C23H21N7OS3
Molecular Weight 507.7 g/mol
Cat. No. B15140793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-2-IN-26
Molecular FormulaC23H21N7OS3
Molecular Weight507.7 g/mol
Structural Identifiers
SMILESCC(=NN=C1N(C(=O)CS1)C2=CC=CC=C2)CNC3=NC(=CS3)N4C5=CC=CC=C5N=C4SC
InChIInChI=1S/C23H21N7OS3/c1-15(27-28-23-29(20(31)14-34-23)16-8-4-3-5-9-16)12-24-21-26-19(13-33-21)30-18-11-7-6-10-17(18)25-22(30)32-2/h3-11,13H,12,14H2,1-2H3,(H,24,26)/b27-15+,28-23+
InChIKeyLARVQAAGTBVQRP-BOJCHKAJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cox-2-IN-26: A Dual COX-2/15-LOX Inhibitor with Demonstrated In Vivo Anti-Inflammatory Efficacy


Cox-2-IN-26 (CAS 2413565-19-0) is a synthetic small molecule belonging to the benzimidazole-thiazole hybrid class, characterized as a potent, selective, and orally active COX-2 inhibitor with ancillary 15-lipoxygenase (15-LOX) inhibitory activity [1]. The compound exhibits IC50 values of 10.61 μM, 0.067 μM, and 1.96 μM against COX-1, COX-2, and 15-LOX, respectively, yielding a high COX-2 selectivity index (SI = 158.36) [1]. Designed as a dual-target anti-inflammatory agent, Cox-2-IN-26 addresses the limitations of traditional NSAIDs and COX-2-selective inhibitors by simultaneously modulating the arachidonic acid pathway via inhibition of both cyclooxygenase-2 and 15-lipoxygenase enzymes, a mechanism that has been associated with improved gastrointestinal safety profiles [2].

Cox-2-IN-26 Substitution Risks: Why In-Class COX-2 Inhibitors or NSAIDs Cannot Replicate Its Dual-Target and Safety Profile


Generic substitution of Cox-2-IN-26 with another COX-2 inhibitor (e.g., celecoxib, rofecoxib) or a traditional NSAID (e.g., indomethacin, ibuprofen) is scientifically unsound due to fundamental mechanistic and pharmacological divergences [1]. Cox-2-IN-26 is a dual COX-2/15-LOX inhibitor, whereas most clinically used COX-2 inhibitors lack significant 15-LOX activity, a distinction that directly impacts both therapeutic potential and safety . While COX-2 inhibition reduces pro-inflammatory prostaglandins, unopposed 15-LOX activity can shunt arachidonic acid metabolism toward pro-inflammatory and pro-thrombotic leukotrienes, potentially contributing to cardiovascular and gastric adverse events [2]. The 15-LOX inhibitory activity of Cox-2-IN-26 (IC50 1.96 μM) addresses this pathway, and in vivo data demonstrate that this dual inhibition translates into superior gastric tolerance compared to indomethacin, a widely used NSAID [1]. Furthermore, the specific benzimidazole-thiazole scaffold of Cox-2-IN-26 confers a unique pharmacokinetic and selectivity profile that cannot be extrapolated from structurally distinct COX-2 inhibitors, even those with similar IC50 values [3].

Cox-2-IN-26 Comparative Evidence Guide: Head-to-Head Data Against Indomethacin, Celecoxib, and Close Analogs


Cox-2-IN-26 vs. Indomethacin: Superior In Vivo Anti-Inflammatory Efficacy at 3 and 4 Hours in Rat Paw Edema

Cox-2-IN-26 (compound 16 in the study) demonstrates superior anti-inflammatory activity compared to indomethacin in a rat carrageenan-induced paw edema model [1]. At a dose of 28 µM/kg, Cox-2-IN-26 achieved 119% edema inhibition at 3 hours and 102% edema inhibition at 4 hours relative to indomethacin [1]. The reference drug indomethacin (10 mg/kg) is normalized to 100% inhibition at both time points for comparison [1].

In vivo efficacy Anti-inflammatory Carrageenan-induced edema

Cox-2-IN-26 vs. Indomethacin: Superior Gastrointestinal Safety (Ulcer Index) in Rats

Cox-2-IN-26 exhibits a significantly improved gastrointestinal safety profile compared to indomethacin [1]. In gastric ulcerogenicity assays, rats treated with Cox-2-IN-26 showed normal mucosal appearance, intact surface epithelium, and preserved glands, whereas indomethacin treatment resulted in substantial vascular congestion and gastric damage [1]. The study explicitly concludes that Cox-2-IN-26 has a 'superior gastrointestinal safety profile' relative to indomethacin [1].

Gastrointestinal safety Ulcerogenic effect NSAID side effects

Cox-2-IN-26 Dual Inhibition Profile: COX-2/15-LOX vs. Quercetin

Cox-2-IN-26 is a potent inhibitor of both COX-2 and 15-LOX enzymes [1]. Its 15-LOX IC50 is 1.96 μM, compared to the reference 15-LOX inhibitor quercetin (IC50 = 3.34 μM) [1]. This dual inhibition is a distinguishing feature compared to standard COX-2 inhibitors like celecoxib, which lack significant 15-LOX activity .

Dual inhibition 15-lipoxygenase Arachidonic acid pathway

Cox-2-IN-26 Selectivity Index (SI) vs. Celecoxib and Close Analogs (COX-2-IN-27, COX-2-IN-28)

Cox-2-IN-26 has a COX-2 selectivity index (SI) of 158.36 (IC50 COX-1 / IC50 COX-2 = 10.61 μM / 0.067 μM) [1]. This SI is compared to celecoxib's SI of 327, but Cox-2-IN-26 offers a balanced profile with dual 15-LOX activity . Among close benzimidazole-thiazole analogs, Cox-2-IN-26 (SI=158.36) shows a distinct balance of potency and selectivity: COX-2-IN-27 has a higher SI (IC50 COX-2 = 0.045 μM, SI=294) but is slightly less potent against 15-LOX (IC50=1.67 μM) [2]; COX-2-IN-28 has an IC50 of 0.054 μM against COX-2 and 2.14 μM against 15-LOX [3].

Selectivity index COX-2 selectivity SAR comparison

Cox-2-IN-26 Oral Bioactivity and In Vivo Dosing Range

Cox-2-IN-26 is reported to be orally active [1]. The in vivo anti-inflammatory study used a dose of 28 µM/kg, and the gastric safety study employed doses of 10, 30, and 50 mg/kg, all administered orally [1]. This contrasts with many COX-2 inhibitor tool compounds that lack demonstrated oral activity or require higher doses to achieve efficacy .

Oral bioavailability In vivo dosing Pharmacokinetics

Cox-2-IN-26 Procurement Guide: Optimal Research Applications Based on Validated Data


Dual COX-2/15-LOX Inhibition Studies in Inflammation and Cancer

Cox-2-IN-26 is ideally suited for researchers investigating the therapeutic potential of dual COX-2/15-LOX inhibition. With IC50 values of 0.067 μM (COX-2) and 1.96 μM (15-LOX), it enables simultaneous modulation of both prostaglandin and leukotriene branches of the arachidonic acid cascade [1]. This is particularly relevant for studies on colorectal cancer, where dual inhibition has shown additive or synergistic effects in preclinical models [2]. The compound's high COX-2 selectivity (SI=158.36) ensures minimal off-target COX-1 inhibition, allowing clear interpretation of COX-2-mediated effects [1].

In Vivo Rodent Models of Acute and Chronic Inflammation Requiring Oral Dosing

Cox-2-IN-26 is an excellent choice for in vivo anti-inflammatory studies due to its established oral bioavailability and efficacy at 28 µM/kg in rat paw edema models, where it matched or exceeded the performance of indomethacin [1]. The compound's safety profile at oral doses of 10-50 mg/kg further supports its use in sub-chronic dosing regimens [1]. Researchers can confidently employ Cox-2-IN-26 in carrageenan-induced edema, adjuvant-induced arthritis, or other inflammation models requiring convenient oral administration.

Gastrointestinal Safety Profiling of Anti-Inflammatory Candidates

Cox-2-IN-26 serves as a reference tool for assessing the gastric ulcerogenic potential of novel anti-inflammatory agents. Its demonstrated lack of gastric damage in rats, in stark contrast to indomethacin, provides a benchmark for 'GI-safe' NSAID development [1]. Studies aimed at understanding the structural determinants of gastric toxicity or comparing the safety margins of dual inhibitors versus selective COX-2 inhibitors can utilize Cox-2-IN-26 as a positive control for low ulcerogenicity [3].

Structure-Activity Relationship (SAR) Studies on Benzimidazole-Thiazole Scaffolds

Cox-2-IN-26 (compound 16) is part of a well-characterized series of benzimidazole-thiazole hybrids with detailed SAR data available in the primary literature [1]. Its specific substituents (4-thiazolidinone) confer a unique balance of COX-2 potency, selectivity, and 15-LOX activity compared to analogs like 15a-c, 13, and 14 [1]. Medicinal chemists can use Cox-2-IN-26 as a starting point for further optimization or as a probe to validate computational models of COX-2 and 15-LOX active site binding [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cox-2-IN-26

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.